Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine
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Overview
Description
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine is an organic compound characterized by a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the synthesis of 4-thiophen-2-yl-benzylamine. This can be achieved through the reduction of 4-thiophen-2-yl-benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloheptylation: The benzylamine intermediate is then subjected to a cycloheptylation reaction. This can be carried out by reacting the benzylamine with cycloheptyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzylamine derivatives
Scientific Research Applications
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel therapeutic agents, particularly in the design of compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The thiophene ring and benzylamine moiety can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine can be compared with other similar compounds, such as:
Cycloheptyl-(4-thiophen-2-yl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
Cycloheptyl-(4-thiophen-2-yl-methyl)-amine: Similar structure but with a methyl group instead of a benzyl group.
Cycloheptyl-(4-thiophen-2-yl-ethyl)-amine: Similar structure but with an ethyl group instead of a benzyl group.
Properties
IUPAC Name |
N-[(4-thiophen-2-ylphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NS/c1-2-4-7-17(6-3-1)19-14-15-9-11-16(12-10-15)18-8-5-13-20-18/h5,8-13,17,19H,1-4,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEKUVOZOBFTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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